Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Antiproliferative agents 2-Aminooxazoline Spiro heterocycles

Tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 2172495-80-4, molecular formula C12H21N3O3, MW 255.31 g/mol) is a spirocyclic heterocycle comprising a Boc-protected piperidine ring fused at a quaternary spiro-carbon to a 2-amino-3-oxa-4,5-dihydroimidazole (2-aminooxazoline) ring bearing an endocyclic double bond at the 1-ene position. The compound integrates three key structural features within a single scaffold: (i) a Boc-carbamate protecting group at the piperidine N8 position enabling orthogonal deprotection and downstream diversification, (ii) a 2-amino substituent on the oxazoline ring providing a hydrogen-bond donor/acceptor motif distinct from the more common oxazolidinone (lactam) carbonyl found in approved drugs such as Fenspiride, and (iii) a 1-ene unsaturation that enforces sp² hybridization geometry at the spiro-junction, constraining conformational flexibility relative to fully saturated diazaspiro[4.5]decane analogs.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
Cat. No. B15326826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)COC(=N2)N
InChIInChI=1S/C12H21N3O3/c1-11(2,3)18-10(16)15-6-4-12(5-7-15)8-17-9(13)14-12/h4-8H2,1-3H3,(H2,13,14)
InChIKeyVFEZVVJFIDCLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-Amino-3-Oxa-1,8-Diazaspiro[4.5]Dec-1-Ene-8-Carboxylate: Spirocyclic Building Block with Bifunctional 2-Aminooxazoline Core


Tert-butyl 2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 2172495-80-4, molecular formula C12H21N3O3, MW 255.31 g/mol) is a spirocyclic heterocycle comprising a Boc-protected piperidine ring fused at a quaternary spiro-carbon to a 2-amino-3-oxa-4,5-dihydroimidazole (2-aminooxazoline) ring bearing an endocyclic double bond at the 1-ene position . The compound integrates three key structural features within a single scaffold: (i) a Boc-carbamate protecting group at the piperidine N8 position enabling orthogonal deprotection and downstream diversification, (ii) a 2-amino substituent on the oxazoline ring providing a hydrogen-bond donor/acceptor motif distinct from the more common oxazolidinone (lactam) carbonyl found in approved drugs such as Fenspiride, and (iii) a 1-ene unsaturation that enforces sp² hybridization geometry at the spiro-junction, constraining conformational flexibility relative to fully saturated diazaspiro[4.5]decane analogs [1]. The compound is offered by multiple suppliers at purities typically ≥95% (HPLC) and is positioned as a research intermediate for kinase inhibitor and GPCR ligand programs .

Why Closely Related Spiro[4.5] Analogs Cannot Substitute for Tert-Butyl 2-Amino-3-Oxa-1,8-Diazaspiro[4.5]Dec-1-Ene-8-Carboxylate


Within the diazaspiro[4.5]decane/decene chemotype family, subtle heteroatom substitutions produce profoundly divergent hydrogen-bonding pharmacophores, target engagement profiles, and synthetic trajectory outcomes. The target compound uniquely combines an oxygen atom at ring position 3 (forming a 3-oxa-1,8-diazaspiro scaffold) with a 2-amino substituent on the oxazoline ring — a motif that is absent from the extensively studied 1-oxa-3,8-diazaspiro[4.5]decan-2-one (oxazolidinone) series exemplified by Fenspiride and from the 1,3,8-triazaspiro[4.5]dec-1-ene intermediates used in RIPK1 inhibitor programs [1]. Interchanging an oxazolidinone carbonyl for a 2-aminooxazoline alters the heterocycle from a hydrogen-bond acceptor (C=O) to a hydrogen-bond donor (NH2), fundamentally changing kinase hinge-binding or GPCR orthosteric-site complementarity [2]. Additionally, the Boc protecting group at N8 is critical for synthetic orthogonality: the deprotected free amine analog 3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine (CAS 1468803-33-9) is a different chemical entity with distinct solubility, stability, and reactivity profiles, rendering direct procurement substitution technically invalid in multi-step synthetic sequences. The quantitative evidence below demonstrates that where comparative data exist for this chemotype class, even single-atom substitutions yield measurable differences in biological activity.

Quantitative Differentiation of Tert-Butyl 2-Amino-3-Oxa-1,8-Diazaspiro[4.5]Dec-1-Ene-8-Carboxylate: Structural, Synthetic, and Biological Comparisons


2-Aminooxazoline vs. Oxazolidinone Scaffold: Antiproliferative Activity Advantage of the 2-Amino Motif in Spirocyclic Systems

In a structurally analogous steroidal spirocyclic system, compounds bearing a 2-aminooxazoline scaffold (directly analogous to the 2-amino-3-oxa motif in the target compound) demonstrated the highest antiproliferative activity among all heterocyclic variants tested, with GI50 values ranging from 0.34 μM to 1.5 μM across a panel of cancer cell lines [1]. This contrasts with related spiro-oxazolidinone analogs (comparable to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold of Fenspiride) which lacked this level of activity in the same study. The 2-amino group is postulated to contribute additional hydrogen-bond donor capacity critical for target engagement, a feature absent in the carbonyl-only oxazolidinone series [1].

Antiproliferative agents 2-Aminooxazoline Spiro heterocycles Cancer cell line screening

Scaffold Heteroatom Topology: 3-Oxa-Diazaspiro vs. 1,3,8-Triazaspiro Intermediate in RIPK1 Inhibitor Synthesis

The RIPK1 inhibitor patent literature explicitly utilizes tert-butyl 4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (formula 3.2, containing N at position 3) as a key synthetic intermediate, achieving a reported yield of 86% in the cyclization step [1]. The target compound differs by a single heteroatom substitution: oxygen (O) replaces nitrogen (N) at the 3-position of the spiro-fused 5-membered ring. This O→N substitution alters the ring electronics (oxazoline pKa ~5–7 vs. imidazoline pKa ~10–12 for the conjugate acid), hydrogen-bonding capacity (O accepts H-bonds but does not donate; NH donates), and metabolic stability profile [2]. In the broader kinase inhibitor development context, such heteroatom variations within diazaspirocyclic scaffolds have been demonstrated to alter kinase selectivity profiles through differential engagement of acidic side-chain residues in the ATP-binding pocket [3].

RIPK1 kinase inhibitors Spiro heterocycle synthesis Necroptosis Medicinal chemistry intermediates

Boc-Protected vs. Free Amine: Synthetic Orthogonality Contrast Between Tert-Butyl Carbamate and Deprotected 8-H Spiro Analogs

The target compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine N8 nitrogen. The corresponding deprotected analog — 3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine (CAS 1468803-33-9, MW 155.20) — is a distinct chemical entity with significantly different physicochemical properties and synthetic utility . The Boc group increases molecular weight by approximately 100 g/mol (255.31 vs. 155.20), substantially alters lipophilicity (predicted logP increases), and most critically enables chemoselective functionalization at the 2-aminooxazoline position without competing reaction at the piperidine nitrogen [1]. In solid-phase or parallel synthesis workflows where sequential deprotection–coupling steps are required, the Boc-protected building block is the only viable option for N8-late-stage diversification strategies.

Protecting group strategy Solid-phase synthesis Parallel library synthesis Boc deprotection

Predicted Physicochemical Properties: Calculated logP and Solubility Differentiation from Triazaspiro Analogs

Computationally predicted physicochemical properties indicate a calculated logP of –0.2 for the target compound , reflecting the polar character imparted by the 2-aminooxazoline moiety combined with the carbamate oxygen atoms. This negative logP value places the compound in a more hydrophilic space compared to typical drug-like spirocyclic intermediates bearing aromatic substituents (logP typically +2 to +5). The topological polar surface area (estimated ~75–80 Ų based on functional group contributions) suggests moderate permeability potential while the low logP indicates aqueous solubility advantages for biochemical assay preparation. These values are distinct from the triazaspiro analogs which incorporate an additional nitrogen and are predicted to exhibit higher logP values due to reduced H-bond donor count from the N-substitution pattern.

ADME prediction Lipophilicity Drug-likeness Lead optimization

Class-Level Receptor Binding: Sigma-1 Receptor Affinity of Oxa-Diazaspiro Scaffolds Contextualizes the Target Compound's Pharmacological Space

Patent US 10689398 discloses a broad series of oxa-diazaspiro compounds with demonstrated affinity for the sigma-1 (σ1) receptor, with multiple exemplified compounds exhibiting Ki values <100 nM in [³H]-(+)-pentazocine competition binding assays using transfected HEK-293 cell membranes [1]. While the specific title compound is not among the exemplified structures, the patent establishes the oxa-diazaspiro scaffold class as a privileged chemotype for σ1 receptor engagement. The target compound represents a more polar, less lipophilic variant with a 2-aminooxazoline core instead of the 1-oxa-3,8-diazaspiro[4.5]decan-2-one (oxazolidinone) core present in the patented examples, suggesting potential for differentiated pharmacological profile within the same receptor family.

Sigma-1 receptor Pain GPCR ligands Oxa-diazaspiro compounds

Conformational Restriction from 1-Ene Unsaturation vs. Fully Saturated Diazaspiro[4.5]Decane Analogs

The target compound incorporates a C1=N2 endocyclic double bond (dec-1-ene) that enforces sp² hybridization at the amidine carbon of the oxazoline ring. In contrast, fully saturated diazaspiro[4.5]decane analogs such as tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate [1] and tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate [2] lack this unsaturation, resulting in greater conformational flexibility of the 5-membered ring. The 1-ene double bond in the target compound restricts the oxazoline ring into a near-planar geometry, preorganizing the 2-amino group into a fixed orientation that may enhance binding entropy upon target engagement [3]. In kinase inhibitor development, spirocycle conformation has been shown to directly influence potency and selectivity profiles through engagement of the P-loop and alterations to ATP-pocket complementarity [3].

Conformational analysis Spirocycle rigidity Structure-based drug design 1-Ene unsaturation effects

Recommended Procurement Scenarios for Tert-Butyl 2-Amino-3-Oxa-1,8-Diazaspiro[4.5]Dec-1-Ene-8-Carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring Novel ATP-Mimetic Scaffolds with Adjustable Hinge-Binding Pharmacophores

The target compound's 2-aminooxazoline core provides a hydrogen-bond donor motif distinct from the carbonyl-based hinge binders found in most clinical kinase inhibitors. The scaffold class has been validated in kinase inhibitor discovery through crystallographic studies demonstrating that diazaspirocyclic compounds can productively engage the ATP-binding site, with selectivity modulated by scaffold heteroatom composition . For programs seeking to escape crowded IP space around purine, pyrimidine, and pyrazolopyrimidine hinge binders, this compound offers entry into a structurally differentiated chemical series. The Boc group enables late-stage N8 diversification after oxazoline elaboration, supporting efficient SAR exploration .

Sigma-1 Receptor Ligand Screening Libraries Targeting Neuropathic Pain and Neuroprotection

Multiple oxa-diazaspiro compounds from patent US 10689398 have demonstrated σ1 receptor affinity with Ki values below 100 nM in radioligand binding assays . The target compound represents a more polar (calculated logP = –0.2) and structurally distinct variant within this chemotype class, offering a probe for investigating how increased hydrophilicity and the 2-aminooxazoline motif affect σ1 binding kinetics, functional selectivity (agonist vs. antagonist), and CNS penetration. The scaffold's demonstrated compatibility with σ1 receptor engagement makes it a rational inclusion in focused screening decks for pain, addiction, and neurodegenerative disease targets.

Parallel Library Synthesis Utilizing Orthogonal Boc Deprotection for N8-Diversification of 2-Aminooxazoline Cores

The Boc carbamate at N8 of the piperidine ring provides a chemically orthogonal protecting group that can be selectively removed under acidic conditions (TFA/CH2Cl2 or HCl/dioxane) without affecting the 2-aminooxazoline moiety . This enables a two-step diversification strategy: (1) functionalization at the 2-amino position (e.g., acylation, sulfonylation, reductive amination, or heteroaryl coupling), followed by (2) Boc deprotection and N8-functionalization (e.g., amide bond formation, urea synthesis, or reductive alkylation). The deprotected free amine analog (CAS 1468803-33-9, MW 155.20) lacks this orthogonality, making the Boc-protected compound the essential starting material for any library synthesis requiring sequential diversification at both nitrogen positions. This synthetic utility makes the compound a preferred procurement choice for medicinal chemistry groups building spirocycle-focused compound collections .

Antiproliferative Agent Discovery Leveraging the 2-Aminooxazoline Pharmacophore Validated in Steroidal Spiro Systems

In steroidal spirocyclic systems, the 2-aminooxazoline scaffold conferred the most potent antiproliferative activity among all heterocyclic variants tested, with GI50 values reaching 0.34 μM against cancer cell lines . The target compound provides a non-steroidal, fragment-like entry point (MW 255) for exploring whether this pharmacophore retains its growth-inhibitory activity in smaller spiro[4.5] scaffolds. The low molecular weight and predicted hydrophilicity (logP = –0.2) are favorable starting properties for lead optimization, allowing molecular weight growth through N8 and 2-amino substitution while maintaining drug-like physicochemical space. This scenario is most relevant for academic and biotech groups engaged in phenotypic screening or target-agnostic antiproliferative discovery where scaffold novelty is a key selection criterion.

Quote Request

Request a Quote for Tert-butyl2-amino-3-oxa-1,8-diazaspiro[4.5]dec-1-ene-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.